molecular formula C21H17FN4O2S B388305 N-[3-(4-fluoroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide CAS No. 312289-94-4

N-[3-(4-fluoroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide

Katalognummer: B388305
CAS-Nummer: 312289-94-4
Molekulargewicht: 408.5g/mol
InChI-Schlüssel: YYRPJFLJYBHQJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(4-fluoroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide is a complex organic compound with the molecular formula C21H17FN4O2S and a molecular weight of 408.5 g/mol This compound is known for its unique structure, which includes a quinoxaline core, a fluorinated aniline group, and a sulfonamide moiety

Vorbereitungsmethoden

The synthesis of N-[3-(4-fluoroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core One common method involves the condensation of o-phenylenediamine with a suitable diketone to form the quinoxaline ringFinally, the sulfonamide group is introduced via sulfonylation using a sulfonyl chloride derivative .

Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

N-[3-(4-fluoroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinoxaline ring or the sulfonamide group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated aniline group, where nucleophiles such as amines or thiols replace the fluorine atom.

    Sulfonylation: The sulfonamide group can undergo further sulfonylation reactions to introduce additional sulfonyl groups, enhancing the compound’s functionality.

Wissenschaftliche Forschungsanwendungen

N-[3-(4-fluoroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific molecular targets.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[3-(4-fluoroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. One of the primary targets is the epidermal growth factor receptor (EGFR) tyrosine kinase. The compound binds to the ATP-binding site of the enzyme, inhibiting its activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for the treatment of cancers that overexpress EGFR .

Vergleich Mit ähnlichen Verbindungen

N-[3-(4-fluoroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide can be compared with other similar compounds, such as:

    Gefitinib: Another EGFR inhibitor with a similar mechanism of action but different structural features.

    Erlotinib: A tyrosine kinase inhibitor that also targets EGFR but has a distinct chemical structure.

    Lapatinib: Targets both EGFR and HER2, offering a broader spectrum of activity compared to this compound.

Eigenschaften

CAS-Nummer

312289-94-4

Molekularformel

C21H17FN4O2S

Molekulargewicht

408.5g/mol

IUPAC-Name

N-[3-(4-fluoroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C21H17FN4O2S/c1-14-6-12-17(13-7-14)29(27,28)26-21-20(23-16-10-8-15(22)9-11-16)24-18-4-2-3-5-19(18)25-21/h2-13H,1H3,(H,23,24)(H,25,26)

InChI-Schlüssel

YYRPJFLJYBHQJU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)F

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.